Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN4O2/c1-13-6(12)2-4(8)11-5(9)3(7)10-2/h1H3,(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOBYHRLTYIPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163161 | |

| Record name | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-01-1 | |

| Record name | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001458011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-diamino-6-chloropyrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,5-DIAMINO-6-CHLOROPYRAZINE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KAT2Q9CHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" basic properties

An In-depth Technical Guide to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, and critical applications, grounded in established scientific principles.

Introduction: A Versatile Heterocyclic Building Block

This compound is a highly functionalized pyrazine derivative of significant interest in medicinal and industrial chemistry.[1][2] Its strategic arrangement of amino, chloro, and methyl ester groups on a heterocyclic scaffold makes it a valuable and versatile intermediate for synthesizing more complex molecules, most notably in the pharmaceutical sector.[2] The compound's structure is pivotal to its reactivity, serving as a cornerstone for the development of epithelial sodium channel (ENaC) blockers. This guide will elucidate the fundamental properties and scientific rationale behind the use of this important chemical entity.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of any scientific application. The compound is systematically designated under IUPAC nomenclature as this compound.[1][3]

| Identifier | Value |

| CAS Number | 1458-01-1[1][3] |

| Molecular Formula | C₆H₇ClN₄O₂[1][3] |

| Molecular Weight | 202.60 g/mol [1][3][4] |

| IUPAC Name | This compound[1][3] |

| Synonyms | 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester, Amiloride impurity A[3][5][6] |

| EC Number | 215-946-1[3] |

| InChI Key | KOOBYHRLTYIPTH-UHFFFAOYSA-N[1][3] |

| Canonical SMILES | COC(=O)C1=C(N=C(C(=N1)Cl)N)N[1][3] |

Structural Analysis

The molecule's reactivity is dictated by its structure: a central pyrazine ring substituted with four distinct functional groups.[2]

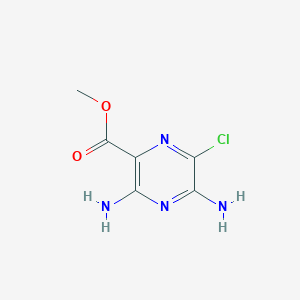

Caption: 2D structure of this compound.

-

Pyrazine Core : This six-membered aromatic heterocycle containing two nitrogen atoms is the molecular backbone.[2]

-

Amino Groups (-NH₂) : Located at the C3 and C5 positions, these groups are electron-donating and confer nucleophilic character to the molecule, making them key sites for further reactions like acylation.[2]

-

Chlorine Atom (-Cl) : Positioned at C6, this electron-withdrawing group activates the pyrazine ring, making it susceptible to nucleophilic aromatic substitution under specific conditions.[2]

-

Methyl Ester Group (-COOCH₃) : At the C2 position, this group can undergo hydrolysis to form the corresponding carboxylic acid or participate in transesterification, providing another handle for synthetic modification.[2][7]

Physicochemical and Thermal Properties

The physical properties of the compound are a direct consequence of its complex, polar structure. These characteristics are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Rationale |

| Appearance | Light yellow to yellow-orange powder or crystals[5] | The extended conjugation of the pyrazine ring system with amino groups often results in absorption in the visible spectrum. |

| Melting Point | 211-215 °C[1][6][8] | The high melting point is indicative of a stable crystalline lattice, reinforced by extensive intermolecular hydrogen bonding between the amino groups and the nitrogen atoms of the pyrazine ring. |

| Solubility | Limited in water; slight solubility in DMSO and methanol.[1][2] | Despite polar functional groups, the overall molecule has significant nonpolar character. DMSO is a preferred solvent for creating stock solutions for assays. |

| pKa (Predicted) | -0.10 ± 0.10 (most acidic)[1] | This value suggests the compound is a very weak acid, a result of the electron-withdrawing effects of the chlorine atom and ester group. |

| Stability | Stable under standard, dry conditions.[2][8] | The aromaticity of the pyrazine ring confers considerable stability. |

| Incompatibilities | Strong oxidizing agents.[2][6][8] | The amino groups are susceptible to oxidation, which can lead to degradation of the compound. |

Synthesis Pathway: A Step-by-Step Protocol

The synthesis of this compound is a well-established process in industrial chemistry. One common and effective method involves the amination of a dichlorinated precursor, as detailed in patent literature.[9] This process is chosen for its high yield and purity of the final product.

Caption: Experimental workflow for the synthesis of the title compound.

Protocol: Synthesis via Ammonolysis

This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[9]

Objective: To replace the chlorine atom at the C5 position of 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester with an amino group via nucleophilic aromatic substitution.

Materials:

-

3-amino-5,6-dichloropyrazine carboxylic acid methyl ester

-

Isopropanol

-

Dry ammonia (NH₃) gas

-

Cold deionized water

Procedure:

-

Dissolution: In a suitable reaction vessel equipped with a gas inlet and stirrer, dissolve 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester (e.g., 100 g, 0.45 mol) in isopropanol. Heat the mixture gently on a steam bath to approximately 65 °C to ensure complete dissolution.[9]

-

Ammonolysis: While maintaining the temperature at 65-70 °C, bubble a steady stream of dry ammonia gas into the solution with continuous stirring. The reaction is typically continued for 45-60 minutes.[9]

-

Cooling & Saturation: Cool the reaction mixture to approximately 10 °C. Continue to pass ammonia gas through the solution for an additional hour to ensure the reaction goes to completion.[9]

-

Precipitation: Pour the resulting yellow reaction mixture into a larger vessel containing cold water (e.g., 2 L) with vigorous stirring. A light-yellow solid will precipitate out of the solution.[9]

-

Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any residual salts or impurities.[9]

-

Drying: Dry the purified product in a vacuum desiccator or vacuum oven at room temperature to yield this compound. The reported yield for this method is high, often around 91%.[9]

Core Applications in Drug Discovery

The primary significance of this compound lies in its role as a key intermediate for pharmaceuticals that target the epithelial sodium channel (ENaC).

Precursor to Amiloride and Analogs

This compound is a direct precursor to Amiloride, a potassium-sparing diuretic used to treat hypertension and congestive heart failure. The synthesis involves the reaction of the amino groups with guanidine. The resulting molecular structure is crucial for blocking the ENaC in the distal convoluted tubule of the kidneys, which promotes the excretion of sodium and water while retaining potassium.

Therapeutics for Cystic Fibrosis

Beyond diuretics, this pyrazine scaffold is fundamental to the development of novel ENaC blockers for treating cystic fibrosis (CF).[8][10] In CF, defective ion transport leads to dehydration of the airway surface liquid (ASL). By blocking ENaC in airway epithelia, drugs derived from this compound can help rehydrate the ASL, improving mucociliary clearance.[10][11] Research has focused on creating analogs with higher potency and longer duration of action compared to Amiloride, and this compound is the starting point for many of these next-generation therapeutics.[10][11]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on aggregated GHS and SDS information.

Hazard Identification

The compound is classified as a hazardous substance with the following primary warnings:

| GHS Pictogram | Hazard Class |

| GHS07 (Exclamation Mark) | Irritant (skin, eye, respiratory), Acute Toxicity (oral)[12][13] |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield (European Standard EN166 or equivalent).[14][15]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[12][14]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a full-face respirator with a particle filter.[15]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a dry, cool (2-8°C is often recommended), and well-ventilated place.[2][14] Store locked up and away from incompatible materials like strong oxidizing agents.[6][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is more than just a chemical reagent; it is a foundational component in the synthesis of life-altering medications. Its unique structural features—a stable aromatic core activated by a chlorine atom and functionalized with nucleophilic amino groups—provide chemists with a versatile platform for molecular design. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for its effective and responsible use in research and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.

- ChemBK. (2024, April 9). This compound.

- Capot Chemical. (2010, September 22). MSDS of this compound.

- Google Patents. (1966). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.

- AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate.

- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.

- Chemchart. (n.d.). This compound (1458-01-1).

- Google Patents. (n.d.). US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.

- Hirsh, A. J., et al. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)- N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease. Journal of Pharmacology and Experimental Therapeutics, 325(1), 77-88.

- PubMed. (2008). Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease.

Sources

- 1. Buy this compound | 1458-01-1 | > 95% [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 1458-01-1 [sigmaaldrich.com]

- 5. This compound | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound CAS#: 1458-01-1 [amp.chemicalbook.com]

- 7. jocpr.com [jocpr.com]

- 8. chembk.com [chembk.com]

- 9. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. capotchem.com [capotchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

"Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" CAS number 1458-01-1

An In-depth Technical Guide to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS: 1458-01-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of a Pyrazine Core

In the landscape of pharmaceutical synthesis, certain molecules serve as critical linchpins, enabling the construction of complex active pharmaceutical ingredients (APIs). This compound is a premier example of such a scaffold. Its strategic arrangement of functional groups—two nucleophilic amino groups, an activatable chlorine atom, and a modifiable methyl ester—on a stable pyrazine ring makes it a highly valuable and versatile intermediate.[1] This guide moves beyond a simple recitation of properties to provide a deeper understanding of its chemical reactivity, synthesis, and application, grounded in established scientific principles and methodologies. The primary focus will be on its pivotal role as the direct precursor to Amiloride, a potassium-sparing diuretic, illustrating its significance in modern medicine.[2]

Core Molecular Profile and Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. The properties of this compound are summarized below. Its relatively high melting point and limited water solubility are characteristic of a crystalline, heterocyclic structure with potential for strong intermolecular hydrogen bonding.[2]

| Property | Value | Source(s) |

| CAS Number | 1458-01-1 | [3] |

| Molecular Formula | C₆H₇ClN₄O₂ | [2][4] |

| Molecular Weight | 202.60 g/mol | [2][3][4] |

| IUPAC Name | This compound | [4] |

| Melting Point | 211-215 °C | [2][3][5] |

| Appearance | Light yellow solid/crystals | [6] |

| Solubility | Limited solubility in water.[1][2] Slight solubility in DMSO and Methanol.[2] | [1][2] |

| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents.[1][5][7] | [1][5][7] |

| Storage | Recommended storage at 2-8°C in an inert atmosphere.[1][8] | [1][8] |

Synthesis Pathway: A Validated Protocol

The synthesis of this compound is a critical process for ensuring a high-purity supply for pharmaceutical manufacturing. The most common and well-documented route involves the selective ammonolysis of a dichlorinated precursor.

Principle of Synthesis: Nucleophilic Aromatic Substitution

The foundational reaction is a nucleophilic aromatic substitution (SNAr). The precursor, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, possesses two chlorine atoms on the pyrazine ring. The chlorine at the C5 position is more activated towards nucleophilic attack by ammonia than the chlorine at the C6 position. This regioselectivity is crucial for the successful synthesis of the target molecule. The reaction is typically performed in a suitable solvent under heat, with a stream of ammonia gas acting as the nucleophile.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis via ammonolysis.

Step-by-Step Synthesis Protocol

This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[6]

-

Reagent Preparation: In a suitable reaction vessel equipped with a stirrer, heating mantle, and gas inlet, add 100g (0.45 mol) of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

-

Dissolution: Add a sufficient volume of a suitable solvent, such as dioxane, to dissolve the starting material. Heat the mixture gently to 65°C on a steam bath with stirring to ensure complete dissolution.

-

Ammonolysis Reaction: Begin bubbling a steady stream of dry ammonia (NH₃) gas into the solution. Maintain the reaction temperature between 65-70°C and continue the ammonia addition with constant stirring for approximately 45-60 minutes.

-

Cooling and Saturation: Cool the solution to approximately 10°C. Continue to add ammonia gas for an additional hour to ensure the reaction goes to completion.

-

Precipitation (Workup): Pour the yellow reaction mixture into a larger vessel containing 2 liters of cold water with vigorous stirring. A light yellow solid will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any residual salts or solvent. Dry the product in a vacuum desiccator.

-

Optional Recrystallization: For achieving high purity (>98%), the crude product can be recrystallized from acetonitrile. The expected melting point of the purified product is 212-213°C.[6]

Core Applications in Drug Development

The utility of this compound is most prominently demonstrated by its role in the synthesis of pharmaceuticals that target ion channels.

Keystone Intermediate for Amiloride Synthesis

The primary and most significant application is its function as the direct precursor to Amiloride, a potassium-sparing diuretic used in the treatment of hypertension and congestive heart failure.[2][9] The synthesis of Amiloride involves the conversion of the methyl ester group of the title compound into an N-carbamimidoyl carboxamide (acylguanidine) group.[10] This transformation highlights the strategic importance of the ester functional group as a handle for further chemical modification.

Caption: The path from chemical intermediate to therapeutic action.

Scaffold for Novel ENaC Blockers

Beyond Amiloride, the pyrazine core of this molecule serves as a scaffold for the development of new and more potent blockers of the epithelial sodium channel (ENaC).[11] ENaC is a therapeutic target for conditions beyond hypertension, most notably cystic fibrosis, where blocking this channel can help hydrate airway surfaces.[12][13] Researchers have modified the core structure to create derivatives with improved potency and pharmacokinetic profiles for aerosol delivery to the lungs.[12][13]

Investigational Antimicrobial Activity

Some studies have explored the potential antimicrobial properties of this compound itself. Research has indicated activity against various bacterial and fungal strains, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[2] This suggests potential applications as a lead compound in the development of new antimicrobial agents.

Analytical Quality Control

Ensuring the purity and identity of this compound is essential for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Reverse-Phase HPLC Protocol

This self-validating protocol provides a robust method for assessing purity and can be adapted for pharmacokinetic analysis.[14]

-

System: An HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable.

-

Mobile Phase: An isocratic mobile phase consisting of Acetonitrile (MeCN) and water, with a small amount of acid. A typical composition is a 30:70 mixture of MeCN and water containing 0.1% phosphoric acid.

-

Causality: The acetonitrile serves as the organic modifier to elute the compound from the nonpolar C18 stationary phase. The phosphoric acid helps to protonate silanol groups on the column and the analyte itself, leading to sharper, more symmetrical peaks.

-

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid must be replaced with a volatile acid like formic acid.[14]

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the pyrazine chromophore (e.g., 254 nm or 280 nm).

-

Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent, such as DMSO or methanol, to a known concentration (e.g., 1 mg/mL).

-

Injection Volume: 10 µL.

-

Analysis: The retention time of the main peak confirms identity against a reference standard, while the peak area percentage is used to calculate purity.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any chemical intermediate.

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Some sources also indicate it is toxic if swallowed (H301).[15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles with side-shields.[5][15] In case of dust formation, use a NIOSH-approved N95 dust mask.[3]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[15] Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[8] It is classified as a combustible solid.[3]

-

First Aid:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

If Swallowed: Get emergency medical help immediately. Rinse mouth.[15]

-

References

- Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl

- Buy this compound | 1458-01-1 | > 95% - Smolecule. Smolecule.

- This compound - SIELC Technologies. SIELC Technologies.

- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl

- This compound | C6H7ClN4O2 | CID 73827 - PubChem. PubChem.

- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl

- This compound 98 1458-01-1 - Sigma-Aldrich. Sigma-Aldrich.

- 1458-01-1|Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl

- Cas 1458-01-1,Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl

- This compound Safety D

- Amiloride: A review - PMC - PubMed Central. PubMed Central.

- AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents.

- Amiloride | C6H8ClN7O | CID 16231 - PubChem. PubChem.

- US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents.

- Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)- N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - Johns Hopkins University. Johns Hopkins University.

- Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - PubMed. PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 1458-01-1 | > 95% [smolecule.com]

- 3. 3,5-二氨基-6-氯吡嗪-2-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]

- 7. Cas 1458-01-1,this compound | lookchem [lookchem.com]

- 8. 1458-01-1|this compound|BLD Pharm [bldpharm.com]

- 9. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Pharmacological properties of N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (552-02), a novel epithelial sodium channel blocker with potential clinical efficacy for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | SIELC Technologies [sielc.com]

- 15. echemi.com [echemi.com]

"Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate" molecular structure

An In-Depth Technical Guide to the Molecular Structure of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

Introduction

This compound, identified by CAS Number 1458-01-1, is a heterocyclic compound of significant interest in the pharmaceutical industry.[1][2][3] With the molecular formula C₆H₇ClN₄O₂, this substituted pyrazine derivative serves as a cornerstone intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its primary and most notable application is as a critical precursor in the manufacturing of Amiloride, a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[2][4][5]

This guide provides an in-depth exploration of the molecular architecture of this compound. We will dissect the role of its pyrazine core and the electronic contributions of its distinct functional groups. This structural analysis forms the basis for understanding the compound's reactivity, the rationale behind its synthetic pathways, and the analytical methodologies required for its robust characterization. For professionals in drug development and chemical research, a thorough comprehension of this molecule is not merely academic; it is fundamental to process optimization, impurity profiling, and ensuring the quality of life-saving medicines.

Molecular Architecture and Physicochemical Properties

The chemical behavior of this compound is a direct consequence of the interplay between its core heterocyclic system and the attached functional groups.

The Pyrazine Core

The central scaffold of the molecule is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement.[3] This diazine structure renders the ring system electron-deficient compared to benzene. The electronegative nitrogen atoms withdraw electron density from the ring carbons, which fundamentally influences the molecule's reactivity, particularly its susceptibility to nucleophilic reactions.

Influence of Functional Groups

The specific substitution pattern on the pyrazine ring dictates the molecule's unique chemical personality.

-

Amino Groups (-NH₂) at C3 and C5: These groups are powerful activators, donating electron density into the aromatic ring through resonance. This electron-donating effect partially counteracts the electron-withdrawing nature of the ring nitrogens and the chloro-substituent, modulating the overall electron density and making the molecule's amino groups nucleophilic.[3]

-

Chloro Group (-Cl) at C6: The chlorine atom exerts a dual electronic influence. It withdraws electron density through induction due to its high electronegativity. However, its most critical role in synthesis is as an efficient leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a key feature exploited in its own synthesis.[3]

-

Methyl Carboxylate Group (-COOCH₃) at C2: This ester group is electron-withdrawing and serves as the primary reaction site for creating the final acylguanidine structure of amiloride.[5] It is susceptible to hydrolysis under acidic or basic conditions and can undergo transesterification or amidation.[3][6]

Causality in Experimental Design

-

Choice of Precursor: The starting material, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0), is selected because the two chlorine atoms provide distinct reactive sites. [7]The existing amino and ester groups electronically influence the ring, making the chlorine at the C5 position more susceptible to nucleophilic attack than the one at C6, leading to a regioselective reaction.

-

Role of Ammonia: Ammonia serves as the nitrogen source for the second amino group. It is a potent and readily available nucleophile for this transformation.

-

Temperature Control: The reaction is heated (e.g., to 65-70 °C) to overcome the activation energy for the SₙAr reaction, ensuring a reasonable reaction rate. [8]* Purification: Recrystallization from a suitable solvent like acetonitrile is a critical final step to remove unreacted starting material and any potential side products, achieving the high purity required for pharmaceutical applications. [8]

Reference Synthesis Protocol

The following protocol is adapted from established patent literature. [8]

-

Reaction Setup: In a suitable reaction vessel, dissolve 100g (0.45 mol) of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in an appropriate solvent (e.g., 2-propanol).

-

Ammonolysis: Heat the solution to 65-70 °C on a steam bath. Bubble dry ammonia gas into the stirred solution for approximately 45-60 minutes while maintaining the temperature.

-

Cooling: Cool the reaction mixture to approximately 10 °C while continuing to stir and introduce ammonia gas for an additional hour.

-

Precipitation (Workup): Pour the yellow reaction mixture into 2 liters of cold water with vigorous stirring. A light yellow solid will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any inorganic salts.

-

Drying: Dry the product in a vacuum desiccator. This yields the crude this compound.

-

Purification: For higher purity, recrystallize the crude material from boiling acetonitrile. The purified product typically exhibits a melting point of 212-213 °C. [8]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. Every protocol described is part of a self-validating system to ensure structural integrity and quality.

Mass Spectrometry (MS) for Molecular Weight Verification

-

Principle: MS is used to determine the molecular weight of the compound and confirm its elemental composition through isotopic patterns.

-

Expected Result: The mass spectrum should show a molecular ion peak [M]⁺ at m/z 202.6. Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern of two peaks will be observed: one for the molecule with ³⁵Cl (M⁺, ~100% relative abundance) and one for the molecule with ³⁷Cl (M+2, ~32% relative abundance). This 3:1 ratio is a definitive signature for a monochlorinated compound. [9]* Protocol: General GC-MS Procedure

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer.

-

Analysis: The sample is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by Electron Ionization, EI).

-

Data Acquisition: The detector records the mass-to-charge ratio of the resulting ions.

-

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.

-

Expected ¹H NMR Spectrum:

-

-OCH₃ protons: A sharp singlet peak with an integration of 3H, typically found in the 3.8-4.0 ppm region.

-

-NH₂ protons: Two distinct, broad singlets, each integrating to 2H. The broadness is due to quadrupolar relaxation by the adjacent ¹⁴N nucleus and potential chemical exchange with trace water or solvent. Their chemical shift can be variable.

-

-

Rationale for Signal Appearance: The absence of adjacent, non-equivalent protons for each group results in singlet signals (no spin-spin coupling). The two amino groups are in different chemical environments (one is ortho to the ester, the other is ortho to the chlorine), making them non-equivalent and resulting in two separate signals.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Principle: HPLC is a cornerstone technique for separating the main compound from any impurities, allowing for accurate quantification of its purity.

-

Protocol: Reverse-Phase HPLC Method [10] 1. Column: A reverse-phase column such as Newcrom R1 is suitable. 2. Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., Acetonitrile) and an aqueous buffer. A small amount of acid (e.g., phosphoric acid, or formic acid for MS-compatibility) is used to ensure sharp peak shapes. [10] 3. Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to a known concentration. 4. Analysis: Inject the sample into the HPLC system. The components are separated based on their polarity. 5. Detection: Use a UV detector set to a wavelength where the compound has strong absorbance. 6. Quantification: The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area % method).

Reactivity and Central Role in Drug Development

The molecular structure of this compound is perfectly tailored for its role as a pharmaceutical intermediate.

Conversion to Amiloride

The primary utility of this compound is its conversion to Amiloride. [2]This transformation targets the methyl ester functional group. The ester is converted into an acylguanidine through a reaction with guanidine. This step is the final key transformation to produce the active drug molecule. [5]

Significance in Pharmaceutical Quality Control

Because this compound is the immediate precursor to the final API, it is also classified as a process-related impurity. Regulatory bodies recognize it as "Amiloride Impurity A" or "Amiloride Related Compound A". [2]Therefore, highly sensitive and validated analytical methods, such as the HPLC protocol described previously, are not just for characterizing the intermediate itself but are legally required to ensure that the final drug product contains acceptably low levels of this precursor, guaranteeing patient safety.

Conclusion

This compound is more than just a chemical compound; it is a testament to rational molecular design. Its pyrazine core, activated and functionalized by a specific arrangement of amino, chloro, and methyl carboxylate groups, imparts a precise set of chemical properties. This structure facilitates a regioselective synthesis and provides the exact reactive handle needed for its efficient conversion into the diuretic Amiloride. The analytical methods used to verify its structure and purity are integral to the principles of quality control in the pharmaceutical industry. For the researchers and scientists in drug development, a deep understanding of this molecule's structure provides the foundational knowledge needed to control synthesis, ensure quality, and ultimately deliver safe and effective medicines.

References

- National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- SIELC Technologies.

- LookChem.

- Chemchart.

- ChemBK.

- Sica, D. A. (2020). Amiloride: A review. Journal of Clinical Hypertension, 23(2), 263-266. PubMed Central. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 16231, Amiloride. PubChem. [Link]

- Merck & Co Inc. (1966). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.

- Chemsrc.

- Cragoe, E. J., Jr., et al. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. Journal of Medicinal Chemistry, 29(8), 1540-4. PubMed. [Link]

- Jin, L., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. JOCPR. [Link]

- AZA Mid-Year Meeting.

- SpectraBase.

Sources

- 1. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1458-01-1 | > 95% [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. 1458-18-0|Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate: A Cornerstone Intermediate in Diuretic Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a pivotal intermediate in the synthesis of potent pharmaceuticals. We will delve into its chemical identity, synthesis, analytical characterization, and its critical role in the development of epithelial sodium channel (ENaC) inhibitors, most notably the diuretic amiloride.

Chemical Identity and Physicochemical Properties

This compound, confirmed by the International Union of Pure and Applied Chemistry (IUPAC), is a substituted pyrazine derivative with the chemical formula C₆H₇ClN₄O₂.[1] Its structure features a central pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core is functionalized with two amino groups (-NH₂) at the C3 and C5 positions, a chlorine atom (-Cl) at the C6 position, and a methyl carboxylate group (-COOCH₃) at the C2 position.

The strategic placement of these functional groups dictates the molecule's reactivity and its utility as a synthon in drug development. The amino groups provide nucleophilic centers, while the chlorine atom, an electron-withdrawing group, influences the aromatic ring's reactivity. The methyl ester is a key functional handle for further chemical transformations.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1458-01-1 | [2] |

| Molecular Formula | C₆H₇ClN₄O₂ | [2] |

| Molecular Weight | 202.60 g/mol | [2] |

| Melting Point | 211-215 °C | [2] |

| Appearance | Light yellow to yellow to orange powder/crystal | TCI Chemicals |

| Solubility | Moderately soluble in polar organic solvents like DMSO; limited solubility in water. | [3] |

Synonyms for this compound include:

-

3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester[1]

-

Methyl 3,5-diamino-6-chloropyrazinecarboxylate[1]

-

Amiloride Related Compound A[4]

Synthesis of this compound

The synthesis of the title compound is a multi-step process that typically starts from more readily available pyrazine precursors. A common and patented route involves the amination of a di-chlorinated pyrazine derivative.[5] The causality behind this synthetic strategy lies in the sequential and regioselective displacement of chlorine atoms, which are good leaving groups, by ammonia.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-stage process, starting from methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Caption: Synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established patent literature.[5]

Objective: To synthesize this compound from methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.

Materials:

-

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

-

Dry Dimethyl Sulfoxide (DMSO)

-

Ammonia gas, anhydrous

-

Ice water

-

Acetonitrile (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

-

Heating mantle

-

Buchner funnel and filter flask

-

Vacuum desiccator

Procedure:

-

Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, place 1 liter of dry dimethyl sulfoxide.

-

Addition of Starting Material: Add 100 g of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate to the flask.

-

Heating and Dissolution: Stir the mixture and heat it on a steam bath to 65 °C until all the solid has dissolved.

-

Ammonolysis: While maintaining the temperature at 65-70 °C, bubble a stream of dry ammonia gas into the solution with continuous stirring for approximately 45 minutes.

-

Cooling and Continued Ammonolysis: Cool the solution to about 10 °C while continuing to stir and pass ammonia gas through the mixture for an additional hour.

-

Precipitation: Pour the yellow reaction mixture into 2 liters of cold water with vigorous stirring. A light yellow solid will precipitate.

-

Isolation and Washing: Collect the solid precipitate by filtration using a Buchner funnel. Wash the solid thoroughly with water.

-

Drying: Dry the product in a vacuum desiccator. This yields crude this compound with a melting point of 210-212 °C.

-

Purification (Optional): For higher purity, the crude product can be recrystallized from acetonitrile, which typically raises the melting point to 212-213 °C.

Self-Validation: The success of the synthesis is primarily validated by the melting point of the product and its analytical characterization as detailed in the following section. The yield of this reaction is reported to be high, often around 91%.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the methyl ester protons and the two amino group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons of the pyrazine ring, and the methyl carbon of the ester. PubChem references a ¹³C NMR spectrum for this compound.[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the ester, and C-Cl stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (202.60 g/mol ).[2] |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the calculated values for the molecular formula C₆H₇ClN₄O₂. |

Application in Drug Development: The Synthesis of Amiloride

This compound is a cornerstone in the synthesis of amiloride, a potassium-sparing diuretic.[6] Amiloride functions by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron.

The Role of the Intermediate in Amiloride Synthesis

The conversion of this compound to amiloride involves the amidation of the methyl ester with guanidine. This reaction transforms the ester group into the N-amidino-carboxamide moiety, which is crucial for the pharmacological activity of amiloride.

Caption: Conversion of the intermediate to Amiloride.

Experimental Protocol for Amiloride Synthesis

The following is a representative protocol for the synthesis of amiloride from its key intermediate.

Objective: To synthesize N-amidino-3,5-diamino-6-chloropyrazine-2-carboxamide (Amiloride) from this compound.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium methoxide

-

Methanol

-

Water

-

Hydrochloric acid (for salt formation)

Procedure:

-

Preparation of Guanidine Free Base: In a suitable flask, add guanidine hydrochloride to a solution of sodium methoxide in methanol. Stir the mixture for a few minutes to allow the formation of the guanidine free base and precipitation of sodium chloride.

-

Filtration: Filter the mixture to remove the sodium chloride precipitate.

-

Reaction with Intermediate: To the filtrate containing the guanidine free base, add this compound.

-

Heating: Heat the reaction mixture on a steam bath for a short period (e.g., 5-10 minutes).

-

Precipitation and Isolation: Add water to the reaction mixture and acidify with hydrochloric acid to precipitate amiloride hydrochloride. Collect the solid product by filtration.

Mechanism of Action and Structure-Activity Relationship (SAR)

The pyrazine scaffold and its substituents, inherited from this compound, are fundamental to the diuretic activity of amiloride and its analogs.

The Pyrazine Ring as a Bioactive Scaffold

The pyrazine ring is a common motif in many biologically active compounds and approved drugs.[7][8] Its unique electronic properties and ability to participate in hydrogen bonding are crucial for molecular recognition at biological targets.[8] In the context of diuretics, the pyrazine core acts as a rigid scaffold to correctly orient the key interacting functional groups.[9]

Structure-Activity Relationship of Amiloride Analogs

Studies on amiloride analogs have elucidated the importance of the substituents on the pyrazine ring for ENaC inhibition.[10][11]

-

The Guanidino Group: The unsubstituted guanidino group, formed from the methyl ester of the intermediate, is absolutely essential for activity.[10] Its positive charge at physiological pH is thought to interact with negatively charged residues in the pore of the ENaC.

-

The 6-Chloro Substituent: The electronegative chlorine atom at the 6-position plays a critical role in the duration of the channel blockade.[11][12] It is believed to bind to the receptor through its electronegativity, stabilizing the drug-channel complex.[11]

-

The 5-Amino Group: The amino group at the 5-position acts as an electron donor, which electronically influences the 6-substituent and stabilizes the binding of the molecule to the channel.[11]

The design of this compound as an intermediate is a prime example of rational drug design, where the precursor molecule is strategically functionalized to facilitate the synthesis of a final drug with optimized pharmacological properties.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It may cause skin and serious eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is generally stable under standard conditions but is incompatible with strong oxidizing agents.[3]

Always consult the material safety data sheet (MSDS) for complete safety information before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the elegance and precision of medicinal chemistry. Its carefully designed structure provides the essential pyrazine core and key functional groups necessary for the synthesis of amiloride and other potent ENaC inhibitors. An in-depth understanding of its synthesis, properties, and the structure-activity relationships it imparts to the final drug products is invaluable for researchers and professionals in the field of drug development. The continued exploration of pyrazine-based scaffolds, building upon the foundation laid by molecules like this, holds significant promise for the discovery of novel therapeutics.

References

- Vigne, P., Frelin, C., Cragoe, E. J., Jr, & Lazdunski, M. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular pharmacology, 25(1), 131–136.

- Li, J. H., Cragoe, E. J., Jr, & Lindemann, B. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of membrane biology, 83(1-2), 45–56.

- Li, J. H., Cragoe, E. J., Jr, & Lindemann, B. (1987). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. The Journal of membrane biology, 95(2), 171–185.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73827, this compound.

- Cragoe, E. J., Jr, Woltersdorf, O. W., Jr, Bicking, J. B., Kwong, S. F., & Jones, J. H. (1967). Pyrazine diuretics. II. N-amidino-3-amino-5-substituted-6-halopyrazinecarboxamides. Journal of medicinal chemistry, 10(1), 66–75.

- Shepard, K. L., Mason, J. W., Woltersdorf, O. W., Jr, Jones, J. H., & Cragoe, E. J., Jr. (1969). Pyrazine diuretics. VI. (Pyrazinecarboxamido)guanidines. Journal of medicinal chemistry, 12(2), 280–285.

- PubChem. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of this compound.

- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.

- BenchChem. (2025). The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide.

- ResearchGate. (2022).

- Shepard, K. L., Graham, S. L., & Hoffman, W. F. (1980). Pyrazine diuretics. VI. (Pyrazinecarboxamido)guanidines. Journal of Medicinal Chemistry, 23(6), 690-692.

- Cragoe, E. J., Jr., & Jones, J. H. (1986). Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug. Journal of Medicinal Chemistry, 29(8), 1540-1544.

- Google Patents. (n.d.). ES471244A1 - New N-amidino-3,5-diamino-6-substituted-2-pyrazinecarboxamides and process for preparing same.

- Google Patents. (n.d.). US4196292A - 6-Substituted amiloride derivatives.

- Chemchart. (n.d.). This compound (1458-01-1).

- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2463.

- MDPI. (2025).

- Google Patents. (n.d.). EP0000200A1 - Process for preparing amiloride and other new 6-substituted derivatives.

- Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.

- Cragoe, E. J., Jr., & Gould, N. P. (1980). Synthesis and diuretic profile of 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine, an amiloride-type diuretic. Journal of Medicinal Chemistry, 23(6), 690-692.

- PubMed. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4349.

Sources

- 1. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. メチル 3,5-ジアミノ-6-クロロピラジン-2-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. methyl 3, 5-diamino-6-chloropyrazine-2-carboxylate [lgcstandards.com]

- 5. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]

- 6. ES471244A1 - New N-amidino-3,5-diamino-6-substituted-2-pyrazinecarboxamides and process for preparing same. - Google Patents [patents.google.com]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyrazine diuretics. VI. (Pyrazinecarboxamido)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

Navigating the Nomenclature: A Comprehensive Guide to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical research and pharmaceutical development, the accurate identification of a compound is paramount. A single molecule can be known by a variety of names, leading to potential confusion in procurement, synthesis, and regulatory documentation. This technical guide provides an in-depth exploration of the synonyms, identifiers, and key properties of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate , a crucial intermediate in various synthetic pathways, most notably in the production of the diuretic drug Amiloride. Understanding its diverse nomenclature is essential for seamless research and development.

This compound, with the CAS Number 1458-01-1 , is a substituted pyrazine derivative.[1][2][3][4][5][6] Its structure features a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, substituted with two amino groups, a chlorine atom, and a methyl ester group.[7] This unique arrangement of functional groups imparts specific chemical properties that make it a valuable building block in medicinal chemistry.[2][7]

Unraveling the Synonyms: A Multi-faceted Identity

The varied nomenclature for this compound stems from different systematic naming conventions, commercial branding, and its role as a known impurity in a pharmaceutical product. This section categorizes and clarifies these synonyms to provide a comprehensive reference.

Systematic and IUPAC-Based Names

The most formal and universally recognized name is dictated by the International Union of Pure and Applied Chemistry (IUPAC). However, variations in the order and representation of substituents can lead to several valid systematic names.

-

This compound : This is the most commonly used and accepted IUPAC name.[1][2]

-

3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester : This synonym explicitly states the parent acid and the ester group.[1][3][4]

-

2-Pyrazinecarboxylic acid, 3,5-diamino-6-chloro-, methyl ester : This format, often used in chemical indexing, names the parent acid first.[1]

-

Methyl 3,5-diamino-6-chloro-2-pyrazinecarboxylate : A slight variation in the placement of the position number.[1]

-

methyl 3,5-bis(azanyl)-6-chloro-pyrazine-2-carboxylate : A less common but valid systematic name.[4]

Pharmaceutical and Regulatory Context: Amiloride Impurity A

In the context of pharmaceutical manufacturing and quality control, this compound is recognized as a known impurity of the drug Amiloride. This relationship has led to the following widely used synonyms:

-

Amiloride Impurity A : As designated by the European Pharmacopoeia (EP).[8][9]

-

Amiloride Related Compound A : A common variant used in pharmaceutical literature and by suppliers.[8][10]

-

Amiloride USP Related Compound A : As designated by the United States Pharmacopeia (USP).[10][11]

This designation is critical for analytical chemists and regulatory professionals involved in the quality assessment of Amiloride drug substances and products.

Commercial and Database Identifiers

A multitude of identifiers are used by chemical suppliers, databases, and regulatory bodies to catalogue this compound. These are essential for procurement and for retrieving information from various chemical data sources.

| Identifier Type | Identifier | Source/Database |

| CAS Number | 1458-01-1 | Chemical Abstracts Service[1][2][3][4][5][6] |

| EC Number | 215-946-1 | European Inventory of Existing Commercial Chemical Substances[1][12][13] |

| PubChem CID | 73827 | PubChem[1] |

| UNII | 4KAT2Q9CHL | FDA Global Substance Registration System (GSRS)[1] |

| MDL Number | MFCD01928388 | MDL Information Systems[5][12][13] |

| DSSTox Substance ID | DTXSID20163161 | EPA Distributed Structure-Searchable Toxicity Database[1] |

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

| Property | Value |

| Molecular Formula | C6H7ClN4O2[1][2][4] |

| Molecular Weight | 202.60 g/mol [1][2][4] |

| Appearance | Light yellow to yellow to orange powder/crystal[3] |

| Melting Point | 211-215 °C[4][6][14] |

| Solubility | Moderately soluble in polar organic solvents like DMSO, with limited solubility in water.[7] |

| Stability | Generally stable under standard conditions, but incompatible with strong oxidizing agents.[4][6][7][14] |

| Storage | Recommended storage at 2-8°C in a dark, inert atmosphere.[5][7] |

Synthesis Pathway Overview

The synthesis of this compound typically involves a multi-step process starting from simpler pyrazine precursors. A common synthetic route is outlined below. This workflow highlights the key transformations required to introduce the desired functional groups onto the pyrazine ring.

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of a synthetic procedure for this compound, based on established chemical principles.

Step 1: Chlorination of Methyl 3-aminopyrazine-2-carboxylate

-

Dissolve Methyl 3-aminopyrazine-2-carboxylate in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add N-chlorosuccinimide (NCS) or sulfuryl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-amino-6-chloropyrazine-2-carboxylate.

Step 2: Nitration of Methyl 3-amino-6-chloropyrazine-2-carboxylate

-

Carefully add the crude product from Step 1 to a pre-cooled mixture of concentrated nitric acid and sulfuric acid, while maintaining the temperature below 10°C.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC.

-

Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

-

Wash the solid with cold water until the filtrate is neutral and then dry to obtain Methyl 3-amino-6-chloro-5-nitropyrazine-2-carboxylate.

Step 3: Reduction of the Nitro Group

-

Dissolve the nitro-intermediate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, Tin(II) chloride (SnCl2) or perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Monitor the reaction until the disappearance of the starting material.

-

If using SnCl2, neutralize the reaction mixture with a base and extract the product with an organic solvent. For catalytic hydrogenation, filter off the catalyst.

-

Concentrate the organic solution to yield the final product, this compound. Further purification can be achieved by recrystallization.

Logical Relationships in Nomenclature

The various synonyms for this compound are not arbitrary but are based on logical systems of nomenclature and its contextual use. The following diagram illustrates these relationships.

Caption: Interrelationship of the different naming conventions for the target compound.

Conclusion

This compound is a molecule with a multifaceted identity. A clear understanding of its various synonyms, from the systematic IUPAC nomenclature to its designation as a pharmaceutical impurity and its numerous commercial identifiers, is indispensable for professionals in the chemical and pharmaceutical sciences. This guide serves as a comprehensive resource to navigate the complexities of its nomenclature, ensuring clarity and precision in research, development, and quality control.

References

- PubChem. This compound.

- ChemBK.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Veeprho. Amiloride EP Impurity A | CAS 1458-01-1. [Link]

- Venkatasai Life Sciences. Amiloride EP Impurity A | 1458-01-1. [Link]

- SynZeal. Amiloride EP Impurity A | 1458-01-1. [Link]

- Chemsrc.

- Axios Research. Amiloride EP Impurity A - CAS - 1458-01-1. [Link]

Sources

- 1. This compound | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1458-01-1 | > 95% [smolecule.com]

- 3. This compound | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound CAS#: 1458-01-1 [amp.chemicalbook.com]

- 5. 1458-01-1|this compound|BLD Pharm [bldpharm.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. veeprho.com [veeprho.com]

- 9. Amiloride EP Impurity A - CAS - 1458-01-1 | Axios Research [axios-research.com]

- 10. Amiloride EP Impurity A | 1458-01-1 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 11. Amiloride EP Impurity A | 1458-01-1 | SynZeal [synzeal.com]

- 12. 3,5-二氨基-6-氯吡嗪-2-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound 98 1458-01-1 [sigmaaldrich.com]

- 14. CAS#:1458-01-1 | this compound | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester

Foreword: The Strategic Importance of a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical juncture that dictates the efficiency, purity, and economic viability of the final active pharmaceutical ingredient (API). 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester (CAS 1458-01-1), a seemingly unassuming heterocyclic compound, holds a position of significant strategic importance. It is a pivotal precursor in the synthesis of Amiloride, a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core synthesis of this vital molecule. We will delve into the established synthetic pathways, the underlying chemical principles, and the practical considerations necessary for its successful laboratory-scale preparation. Our focus will be on not just the procedural steps, but the causality behind experimental choices, ensuring a thorough and applicable understanding for the discerning scientific audience.

Physicochemical Properties and Safety Data

A foundational understanding of the physical and chemical properties of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester is paramount for its synthesis, handling, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₄O₂ | [3][4] |

| Molecular Weight | 202.60 g/mol | [3][4] |

| Appearance | Light yellow to yellow to orange powder/crystal | [5] |

| Melting Point | 211-215 °C | [3][6] |

| Solubility | Slightly soluble in DMSO and Methanol (enhanced by sonication); Limited solubility in water. | [5][7] |

| Stability | Stable under standard conditions. Incompatible with strong oxidizing agents. | [6][8] |

| Storage | Recommended storage at 2-8°C in a cool, dark place. | [8] |

Safety and Handling Precautions:

3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, within a well-ventilated fume hood.[9] Inhalation, ingestion, and skin contact should be avoided. In case of fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[7]

The Primary Synthetic Route: A Detailed Exploration

The most well-documented and industrially relevant synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester proceeds via a two-stage process, starting from 3-aminopyrazine-2-carboxylic acid methyl ester. This pathway is outlined in detail in U.S. Patent AT249682B.[10]

Stage 1: Synthesis of the Precursor, 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester

The initial stage involves the dichlorination of 3-aminopyrazine-2-carboxylic acid methyl ester. This transformation is crucial for introducing the chlorine atoms that will be selectively displaced in the subsequent step.

Figure 1: Workflow for the synthesis of the precursor.

Experimental Protocol: Synthesis of 3-Amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and reflux condenser, suspend 3-aminopyrazine-2-carboxylic acid methyl ester in dry benzene.

-

Reagent Addition: While stirring and excluding moisture, add sulfuryl chloride to the suspension over a period of approximately 30 minutes. An exothermic reaction will occur, raising the temperature.

-

Reaction Conditions: After the initial exotherm subsides, carefully heat the mixture to reflux (approximately 60°C) and maintain this temperature for 5 hours. Following the reflux period, continue stirring the mixture overnight at room temperature.

-

Work-up: Distill off the excess sulfuryl chloride at atmospheric pressure. Cool the resulting dark red mixture to approximately 6°C to induce crystallization.

-

Isolation and Purification: Collect the red crystals by filtration. Wash the crystals sequentially with cold benzene and petroleum ether. Dry the product under vacuum at room temperature. The crude product can be further purified by recrystallization from acetonitrile to yield yellow crystals.

| Parameter | Value | Source |

| Starting Material | 3-aminopyrazine-2-carboxylic acid methyl ester | [10] |

| Reagent | Sulfuryl chloride | [10] |

| Solvent | Dry Benzene | [10] |

| Reaction Temperature | Reflux (approx. 60°C) | [10] |

| Reaction Time | 5 hours at reflux, then overnight at room temperature | [10] |

| Yield (Crude) | ~80% | [10] |

| Yield (Recrystallized) | ~66% | [10] |

| Melting Point | 230-234°C (recrystallized) | [10] |

Stage 2: Synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester

The second and final stage involves the selective amination of 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester. This step is a classic example of nucleophilic aromatic substitution (SNAr).

Figure 2: Workflow for the synthesis of the final product.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups like chlorine. The reaction proceeds via an addition-elimination mechanism.[11]

-

Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the carbon atom at the 5-position of the pyrazine ring. This position is electronically favored for attack due to the electron-withdrawing effects of the adjacent chlorine and the ring nitrogen atoms. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the substitution of the chlorine atom with an amino group.

The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial for the success of this reaction. DMSO effectively solvates the cation but poorly solvates the anionic nucleophile (ammonia), thereby increasing its nucleophilicity and promoting the reaction rate.[12]

Experimental Protocol: Synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, place dry dimethyl sulfoxide (DMSO).

-

Reactant Addition: Add 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester to the DMSO and stir while heating on a steam bath to 65°C until complete dissolution.

-

Gaseous Reagent Introduction: Bubble a stream of dry ammonia gas into the solution with continued stirring for 45 minutes, maintaining the temperature between 65-70°C.

-

Cooling and Continued Reaction: Cool the solution to approximately 10°C while continuing to stir and bubble ammonia gas through the mixture for an additional hour.

-

Precipitation and Isolation: Pour the yellow reaction mixture into cold water with stirring. The light yellow solid product will precipitate out of solution.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry in a vacuum desiccator. For higher purity, the product can be recrystallized from acetonitrile.

| Parameter | Value | Source |

| Starting Material | 3-amino-5,6-dichloropyrazine-2-carboxylic acid methyl ester | [10] |

| Reagent | Dry Ammonia Gas | [10] |

| Solvent | Dry Dimethyl Sulfoxide (DMSO) | [10] |

| Reaction Temperature | 65-70°C | [10] |

| Reaction Time | ~1.75 hours | [10] |

| Yield | ~91% | [10] |

| Melting Point | 210-212°C (crude), 212-213°C (recrystallized) | [10] |

Characterization of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid methyl ester

Confirmation of the structure and purity of the synthesized product is essential. The following data, primarily from public databases, can be used for this purpose.

-

¹³C NMR: A reference to the ¹³C NMR spectrum can be found in the Journal of Heterocyclic Chemistry, 18, 1025 (1981).[13]

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[13]

Alternative Synthetic Considerations

While the dichlorination-amination sequence is the most established route, the principles of pyrazine chemistry suggest other potential, albeit less documented, synthetic strategies. The synthesis of substituted pyrazines can be achieved through various condensation reactions.[11][15] For instance, a convergent synthesis involving the condensation of a suitably substituted 1,2-dicarbonyl compound with a 1,2-diamine could theoretically lead to the pyrazine core. However, the regioselective introduction of the four different substituents on the pyrazine ring in the correct orientation presents a significant synthetic challenge.